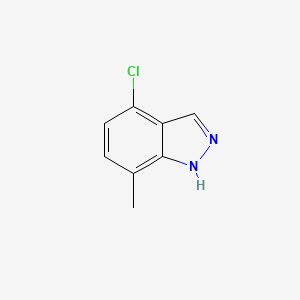

4-Chloro-7-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methyl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQGRCQZEJUHAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Physicochemical Landscape of 4-Chloro-7-methyl-1H-indazole: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. The specific substitution pattern on the indazole core is critical in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on the physical properties of 4-Chloro-7-methyl-1H-indazole, a specific analogue with potential applications in drug discovery and materials science.

Chemical Identity and Structure

To understand the physical properties of this compound, it is essential to first define its chemical structure.

Figure 1: Chemical structure of this compound.

Predicted and Comparative Physical Properties

In the absence of direct experimental data for this compound, we can infer its properties by examining its structural analogues. The primary points of comparison will be the parent 1H-indazole, 4-chloro-1H-indazole, and the related 4-chloro-7-methyl-3-formyl-1H-indazole.

| Property | 1H-Indazole | 4-Chloro-1H-indazole | 4-Chloro-7-methyl-3-formyl-1H-indazole (Predicted) | This compound (Predicted/Inferred) |

| Molecular Formula | C₇H₆N₂ | C₇H₅ClN₂[1] | C₉H₇ClN₂O | C₈H₇ClN₂ |

| Molecular Weight | 118.14 g/mol | 152.58 g/mol [1] | 194.61 g/mol | 166.61 g/mol |

| Appearance | White to beige crystalline powder | Solid | Not Available | Expected to be a solid at room temperature |

| Melting Point | 145-148 °C | 155-160 °C[1] | Not Available | Expected to be in a similar or slightly higher range than 4-chloro-1H-indazole, likely >160 °C |

| Boiling Point | 270 °C @ 743 mmHg | Not Available | 401.6 ± 40.0 °C[2] | Expected to be lower than the formyl derivative, likely in the 300-350 °C range at atmospheric pressure |

| Density | ~1.42 g/cm³ | Not Available | 1.441 ± 0.06 g/cm³[2] | Expected to be in the range of 1.3-1.5 g/cm³ |

| Solubility | Soluble in hot water | Not specified, likely soluble in organic solvents like DMSO and methanol | Not Available | Expected to have low aqueous solubility but good solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents. |

| pKa | ~14 | Not Available | Not Available | The N-H proton is weakly acidic, similar to other indazoles. |

Analysis and Causality:

-

Melting Point: The introduction of a chlorine atom in the 4-position of the indazole ring generally increases the melting point due to increased molecular weight and stronger intermolecular interactions (dipole-dipole). The further addition of a methyl group at the 7-position in this compound is expected to slightly increase the melting point further due to increased van der Waals forces.

-

Boiling Point: The predicted boiling point of the formyl derivative is significantly high due to the presence of the polar formyl group, which can participate in strong intermolecular hydrogen bonding. The boiling point of this compound would be lower but still substantial due to its aromatic nature and the presence of the polar C-Cl bond and the N-H group capable of hydrogen bonding.

-

Solubility: The indazole core itself has limited water solubility. The chloro and methyl substituents are hydrophobic, which would further decrease aqueous solubility. Therefore, organic solvents are the preferred choice for dissolution.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, a prediction of its key spectroscopic features can be made based on its structure and data from analogues.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons in the benzene ring will be affected by the positions of the chloro and methyl substituents.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (166.61 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.

Safety and Handling

Specific safety data for this compound is not established. However, based on related indazole compounds, general laboratory safety precautions should be followed:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Workflow for Characterization

For researchers synthesizing or working with this compound, the following workflow is recommended for its characterization.

Figure 2: Recommended experimental workflow for the characterization of this compound.

Conclusion and Future Directions

This compound is a compound of interest for which detailed experimental physical property data is currently lacking. This guide provides a framework for understanding its expected physicochemical characteristics based on the known properties of its structural analogues. For researchers in the field, the experimental determination and publication of the physical and spectral properties of this compound would be a valuable contribution to the chemical literature, aiding in its future application in drug discovery and materials science.

References

4-Chloro-7-methyl-1H-indazole chemical structure and CAS number

An In-Depth Technical Guide to 4-Chloro-7-methyl-1H-indazole (CAS: 1427430-82-7) for Advanced Research and Development

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, serves as the core for numerous inhibitors targeting enzymes and receptors implicated in oncology and inflammatory diseases.[1][2] This guide provides a comprehensive technical overview of a specific, functionalized analog, this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, the strategic importance of its scaffold, plausible synthetic routes based on established chemistry, and critical handling protocols to empower its effective use in a research setting.

Part 1: Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic heterocycle. The strategic placement of a chloro group at the 4-position and a methyl group at the 7-position significantly influences its electronic properties, lipophilicity, and steric profile, making it a valuable building block for creating targeted therapeutic agents.

Chemical Structure

Caption: Chemical structure of this compound.

Identifiers and Properties

The following table summarizes the key chemical identifiers and calculated properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1427430-82-7 | [3] |

| Molecular Formula | C₈H₇ClN₂ | Calculated |

| Molecular Weight | 166.61 g/mol | Calculated |

| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)NN=C2 | - |

| InChI Key | InChIKey=KTULONOQBDLTCJ-UHFFFAOYSA-N | [4] |

| Physical Form | Expected to be a solid at room temperature | Inferred from analogs[4] |

| Purity | ≥95% | [4] |

Part 2: The Indazole Scaffold in Medicinal Chemistry

The utility of this compound stems directly from the proven therapeutic relevance of the indazole core. This scaffold is a key pharmacophore in a multitude of inhibitors designed to modulate critical cellular signaling pathways.

Rationale for Use in Drug Discovery

-

Kinase Inhibition: Indazole derivatives are potent inhibitors of various protein kinases. Analogs have shown significant activity against targets like p21-activated kinase 1 (PAK1), a regulator of cell proliferation, and protein kinase B (Akt), which is central to cell survival pathways.[1][5] The specific substitutions on the indazole ring are critical for achieving selectivity and potency.

-

Ion Channel Modulation: The scaffold is effective in targeting ion channels. For instance, indazole-3-carboxamide analogs have been developed as inhibitors of Calcium Release-Activated Calcium (CRAC) channels, which are crucial for immune cell activation and implicated in inflammatory conditions.[1]

-

Antiviral Activity: Functionalized indazoles serve as essential intermediates in the synthesis of complex antiviral agents. A notable example is the use of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, in the practical synthesis of Lenacapavir, a novel and potent capsid inhibitor for the treatment of HIV-1 infections.[6]

Caption: Role of the indazole scaffold in developing targeted therapeutics.

Part 3: Synthesis and Mechanistic Considerations

While a dedicated publication detailing the synthesis of this compound is not prominently available, its preparation can be confidently projected from well-established methods for analogous compounds. The most common and industrially scalable approach involves the diazotization and subsequent intramolecular cyclization of a substituted aniline precursor.

Generalized Synthetic Workflow

The synthesis logically begins with a properly substituted aniline, which undergoes a series of transformations to form the bicyclic indazole system. This process is efficient and avoids the use of expensive or hazardous reagents often seen in alternative methods.[7]

Caption: Plausible synthetic workflow for this compound.

Illustrative Protocol for a Related Analog: Synthesis of 4-Chloro-1H-indazole

The following protocol, adapted from the synthesis of the closely related 4-chloro-1H-indazole, demonstrates the key chemical transformations and experimental considerations.[7][8] This serves as a validated template for developing a specific procedure for the 7-methyl derivative.

Starting Material: 3-Chloro-2-methylaniline

-

Acetylation: To a stirred solution of 3-chloro-2-methylaniline (1 equiv.) and potassium acetate (1.2 equiv.) in chloroform, add acetic anhydride (3 equiv.) dropwise at 0 °C. The cooling is critical to manage the exothermic reaction and prevent side-product formation.

-

Warming and Stirring: Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the acetylated intermediate.

-

Diazotization and Cyclization: Heat the reaction to 60 °C and add isopentyl nitrite (2 equiv.). This reagent serves as the diazotizing agent. The elevated temperature facilitates the in-situ formation of the diazonium salt and its subsequent intramolecular cyclization to the N-acetyl-indazole intermediate. Stir the reaction overnight at this temperature.

-

Hydrolysis (Work-up): Cool the reaction to 0 °C and add tetrahydrofuran (THF) and water, followed by the slow addition of lithium hydroxide (LiOH) (7 equiv.). The LiOH serves to hydrolyze the acetyl protecting group from the indazole nitrogen. Stirring for 3 hours at 0 °C ensures the reaction goes to completion.

-

Extraction and Isolation: Add water and extract the product into ethyl acetate. The organic layers are combined, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude 4-chloro-1H-indazole.

-

Purification: The final product can be purified by recrystallization or silica gel chromatography to achieve high purity.

Part 4: Safety, Handling, and Storage

As a research chemical, this compound requires careful handling in a controlled laboratory environment. The following guidelines are based on safety data for structurally similar indazole compounds.[9][10][11]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Avoid the formation of dust and aerosols during transfer and weighing.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials, particularly strong oxidizing agents, as these can lead to vigorous reactions.[9]

-

-

Stability: The compound is expected to be stable under normal storage conditions. Hazardous decomposition products under thermal stress may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[9]

Part 5: Future Directions and Research Outlook

This compound represents a promising starting point for further chemical exploration and drug discovery efforts. Based on the established bioactivity of the indazole scaffold, future research could productively focus on several key areas:

-

Synthetic Optimization: Development of a high-yield, scalable, and cost-effective synthesis protocol is essential for making this building block more accessible for large-scale screening and lead optimization campaigns.[12]

-

Biological Screening: A systematic evaluation of this compound and its derivatives against a broad panel of kinases and ion channels could uncover novel biological activities and identify new therapeutic targets.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications at the N1 and C3 positions of the this compound core affect target potency and selectivity will be crucial for designing next-generation inhibitors with improved pharmacological profiles.

-

Toxicological Profiling: As promising leads are identified, a thorough assessment of their acute and chronic toxicity in relevant biological models will be necessary to determine their potential for clinical development.[12]

Conclusion

This compound is more than just a chemical compound; it is a strategically designed building block poised for significant impact in the field of drug discovery. Its unique substitution pattern on a biologically validated indazole scaffold provides a robust platform for developing potent and selective modulators of key cellular pathways. By understanding its chemical properties, plausible synthetic routes, and the therapeutic potential of its core structure, researchers are well-equipped to leverage this molecule in the creation of novel therapeutics for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole - Wikipedia [en.wikipedia.org]

- 3. This compound | 1427430-82-7 [chemicalbook.com]

- 4. 4-Chloro-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [xixisys.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. This compound-3-carboxylic acid (1000340-69-1) for sale [vulcanchem.com]

An In-Depth Technical Guide to the Solubility of 4-Chloro-7-methyl-1H-indazole in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Privileged Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Molecules incorporating this heterocyclic system are integral to the development of therapeutics ranging from anti-inflammatory agents to potent oncology drugs.[1][2] 4-Chloro-7-methyl-1H-indazole, as a specific substituted indazole, represents a key building block in the synthesis of complex pharmaceutical agents. Its solubility characteristics in organic solvents are of paramount importance, governing reaction kinetics, purification strategies, and the ultimate feasibility of its incorporation into drug discovery pipelines.

This guide provides a comprehensive examination of the solubility profile of this compound. In the absence of extensive published experimental solubility data for this specific molecule, we will leverage an understanding of its physicochemical properties, draw comparisons with closely related analogs, and provide robust, field-proven methodologies for researchers to determine its solubility in their own laboratory settings. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the solubility behavior of this important synthetic intermediate.

Physicochemical Properties: The Blueprint for Solubility

The solubility of a compound is intrinsically linked to its structural and electronic properties. For this compound, we must first consider its fundamental physicochemical characteristics. While direct experimental data for this specific molecule is sparse, we can infer its properties from its constituent parts and data from analogous compounds.

Molecular Structure and Key Functional Groups

The structure of this compound comprises a bicyclic aromatic system, which imparts a degree of rigidity and planarity. The key functional groups that dictate its solubility are:

-

The Indazole Core: A fused benzene and pyrazole ring. The presence of two nitrogen atoms in the pyrazole ring allows for hydrogen bonding, both as a donor (N-H) and an acceptor (the lone pair on the sp2 nitrogen). The 1H-tautomer is generally more stable than the 2H-tautomer.[1]

-

The Chlorine Atom (C4-position): This electron-withdrawing group introduces polarity and can participate in dipole-dipole interactions.

-

The Methyl Group (C7-position): This nonpolar, lipophilic group will generally decrease solubility in polar solvents and increase it in nonpolar solvents.

Predicted Physicochemical Parameters

In the absence of direct experimental data, computational models provide valuable estimations for key parameters that influence solubility. These predictions are based on the compound's structure and are widely used in drug discovery to prioritize compounds and design experiments.

| Parameter | Predicted Value/Range | Influence on Solubility |

| Molecular Weight | 166.61 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| Melting Point (°C) | Estimated: 150-170 | A higher melting point often suggests stronger crystal lattice energy, which must be overcome for dissolution, indicating potentially lower solubility. For reference, the melting point of the parent 7-methyl-1H-indazole is 158°C.[3] |

| logP (Octanol-Water Partition Coefficient) | Estimated: 2.0-3.0 | This value suggests a moderate level of lipophilicity. Compounds in this range often exhibit good solubility in a range of organic solvents but may have limited aqueous solubility. Studies on other substituted indazoles show molLogP values ranging from approximately 0.74 to 3.28.[4] |

| Topological Polar Surface Area (TPSA) | ~23-24 Ų | This relatively low TPSA, similar to other simple indazoles, suggests good cell permeability but also indicates that the molecule is not excessively polar.[4] |

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the guiding tenet for predicting solubility. The solubility of this compound in a given organic solvent will be determined by the interplay of intermolecular forces between the solute and the solvent.

Solvent Polarity and Hydrogen Bonding Capacity

-

Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Given the N-H bond and the lone pair on the second nitrogen of the indazole ring, we can predict favorable interactions with protic solvents, leading to good solubility.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions. The polar nature of the C-Cl bond and the indazole ring system suggests that this compound will be readily soluble in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexanes): The aromatic nature of the indazole ring and the presence of the methyl group will allow for some van der Waals interactions with nonpolar solvents. However, the polarity of the chloro-substituent and the hydrogen bonding capabilities of the N-H group will likely limit its solubility in highly nonpolar solvents like hexanes. Solubility in toluene is expected to be moderate.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can engage in dipole-dipole interactions. Good solubility is anticipated in these solvents.

The following diagram illustrates the logical flow for predicting solubility based on solvent type.

Caption: Predicted solubility of this compound based on solvent class.

Experimental Determination of Solubility: Protocols and Best Practices

Theoretical predictions provide a valuable starting point, but for applications in synthesis and drug development, empirical data is essential. The following are standard, reliable methods for determining the solubility of a compound like this compound.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the true equilibrium of a saturated solution.[2][5]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. Temperature control is critical as solubility is temperature-dependent.

-

Phase Separation: Allow the vial to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully extract an aliquot of the clear supernatant. It is critical not to disturb the solid phase. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility, typically expressed in mg/mL or mol/L.

Self-Validation and Trustworthiness:

-

Mass Balance: Weigh the remaining undissolved solid to ensure that an excess was present throughout the experiment.

-

Time to Equilibrium: To confirm that 24-48 hours is sufficient, run a time course experiment and measure the concentration at several time points (e.g., 12, 24, 36, and 48 hours). Equilibrium is reached when the concentration no longer increases.

-

Reproducibility: Perform the experiment in triplicate to ensure the results are reproducible.

Kinetic Solubility Measurement

Kinetic solubility assays are higher-throughput methods often used in the early stages of drug discovery.[6][7] They measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: Add small volumes of the stock solution to the desired organic solvent in a multi-well plate.

-

Precipitation Detection: The point at which precipitation occurs is detected, often by turbidimetry or nephelometry, which measures light scattering from the formed solid particles.[7]

-

Quantification: The concentration in the well just before precipitation is considered the kinetic solubility.

Causality Behind Experimental Choices:

-

DMSO Stock: DMSO is used because it can dissolve a wide range of organic compounds at high concentrations.[6]

-

Kinetic vs. Thermodynamic: Kinetic solubility is generally higher than thermodynamic solubility because it can lead to supersaturated solutions before precipitation occurs. It is a useful proxy for solubility in high-throughput screening but should be confirmed with thermodynamic methods for lead compounds.[6]

The following diagram outlines the workflow for the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Implications for Research and Drug Development

A thorough understanding of the solubility of this compound is not merely an academic exercise; it has direct, practical consequences in a research and development setting.

-

Reaction Chemistry: The choice of solvent for a chemical reaction involving this intermediate will depend on its solubility. Poor solubility can lead to slow reaction rates and incomplete conversions.

-

Purification: Solubility data is critical for developing effective crystallization procedures. A solvent system must be identified in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Formulation Development: For any indazole-based compound that is a final drug candidate, solubility is a key determinant of its bioavailability. While this guide focuses on organic solvents, this data can inform early-stage formulation strategies.

-

High-Throughput Screening (HTS): Understanding the solubility of library compounds in DMSO is essential for the integrity of HTS data, as compound precipitation can lead to false positive or false negative results.

Conclusion and Future Directions

The provided experimental protocols for thermodynamic and kinetic solubility determination offer a clear path for researchers to generate the precise data required for their specific applications. As the use of substituted indazoles in drug discovery continues to expand, it is imperative that this fundamental data is generated and, ideally, published to aid the broader scientific community. Future work should focus on the systematic experimental determination of the solubility of this and other key indazole intermediates in a wide range of pharmaceutically relevant solvents at various temperatures.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-METHYL (1H)INDAZOLE CAS#: 3176-66-7 [m.chemicalbook.com]

- 4. ijcrt.org [ijcrt.org]

- 5. researchgate.net [researchgate.net]

- 6. Predicting aqueous solubility from structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Chloro-1-methyl-1H-indazole - [sigmaaldrich.com]

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 4-Chloro-7-methyl-1H-indazole

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, a priori prediction of NMR spectra can significantly accelerate the confirmation of target molecules and the identification of impurities. This guide provides a detailed theoretical prediction of the ¹H NMR spectrum of 4-Chloro-7-methyl-1H-indazole, a substituted bicyclic heteroaromatic compound of interest in medicinal chemistry.

Our approach is grounded in the fundamental principles of NMR spectroscopy, leveraging empirical data from parent and mono-substituted indazole systems. We will dissect the electronic effects of the chloro and methyl substituents, apply the principle of substituent chemical shift (SCS) additivity, and analyze expected spin-spin coupling patterns to construct a comprehensive and scientifically rigorous predicted spectrum. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of NMR spectral interpretation for complex organic molecules.

Theoretical Framework for ¹H NMR Prediction

The chemical shift of a proton in an aromatic system is exquisitely sensitive to its local electronic environment. This environment is primarily dictated by the inherent aromatic ring current and the electronic influence of any substituents on the ring.[1] Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) perturb the electron density of the aromatic system through a combination of inductive and resonance effects, leading to predictable upfield (shielding) or downfield (deshielding) shifts for the remaining ring protons.[2]

For polysubstituted aromatic rings, the overall effect on a given proton's chemical shift can often be approximated by the sum of the individual contributions of each substituent. This principle of substituent chemical shift (SCS) additivity is a powerful predictive tool.[1][3]

Methodology for Spectral Prediction

Our prediction for the ¹H NMR spectrum of this compound is derived from a systematic, three-step process:

-

Establishment of a Baseline: We begin with the experimentally determined ¹H NMR spectrum of the parent compound, 1H-indazole, to establish the foundational chemical shifts of the protons in the bicyclic system.

-

Determination of Substituent Chemical Shifts (SCS): By comparing the spectra of 4-chloro-1H-indazole and 7-methyl-1H-indazole to the parent compound, we can quantify the specific shielding and deshielding effects of the chloro and methyl groups on the various protons of the indazole ring.

-

Application of Additivity and Coupling Analysis: The calculated SCS values are then additively applied to the baseline chemical shifts of 1H-indazole to predict the chemical shifts of the protons in the target molecule. Concurrently, we will predict the multiplicity and coupling constants based on established patterns for aromatic and heteroaromatic systems.

Step 1: Baseline ¹H NMR Data of 1H-Indazole

The reported ¹H NMR spectrum of 1H-indazole in CDCl₃ provides the following chemical shifts and assignments[4][5]:

| Proton | Chemical Shift (δ, ppm) |

| H3 | 8.10 |

| H4 | 7.51 |

| H5 | 7.18 |

| H6 | 7.40 |

| H7 | 7.77 |

| N1-H | ~10.5-13.0 (broad) |

Note: The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.[6]

Step 2: Analysis of Mono-Substituted Indazoles

4-Chloro-1H-indazole: The introduction of an electron-withdrawing chloro group at the C4 position is expected to deshield the ortho protons (H3 and H5) and have a smaller effect on the meta (H6) and para (H7) protons.

7-Methyl-1H-indazole: Conversely, the electron-donating methyl group at the C7 position will shield the ortho proton (H6) and exert a lesser influence on the other protons. Aromatic methyl groups themselves typically resonate in the range of 2.3-2.5 ppm.[7]

Step 3: Predicted ¹H NMR Spectrum of this compound

By combining the insights from the parent and mono-substituted indazoles, we can now predict the spectrum for our target molecule. The protons of interest are H3, H5, and H6, along with the N1-H and the C7-methyl protons.

-

H3 Proton: This proton is meta to the chloro group and distant from the methyl group. We anticipate a slight downfield shift from the parent indazole due to the weak deshielding effect of the chloro group. It has no adjacent protons, so it will appear as a singlet.

-

H5 and H6 Protons: These two protons are adjacent to each other and will exhibit spin-spin coupling, appearing as doublets.

-

H5: This proton is ortho to the electron-withdrawing chloro group, which will cause a significant downfield shift. It is also meta to the electron-donating methyl group, which will have a minor shielding effect. The net result is expected to be a downfield shift compared to the H5 proton in 1H-indazole.

-

H6: This proton is ortho to the electron-donating methyl group, leading to a notable upfield shift. It is meta to the electron-withdrawing chloro group, which will cause a slight deshielding. The overall effect is predicted to be an upfield shift relative to the H6 proton in 1H-indazole.

-

-

C7-Methyl Protons: The methyl group attached to the aromatic ring is expected to appear as a singlet in the typical range for benzylic methyl protons.[7]

-

N1-H Proton: The N-H proton will likely appear as a broad singlet at a downfield chemical shift, characteristic of acidic protons in heteroaromatic systems.[6]

Predicted Coupling Constants:

The coupling between adjacent protons on an aromatic ring (ortho coupling) typically falls in the range of 6-9 Hz.[8] Therefore, we predict a coupling constant (³JH5-H6) of approximately 7-8 Hz. Meta coupling (⁴J) is significantly smaller, usually around 2-3 Hz, and may not always be resolved.[9] Long-range couplings beyond four bonds are generally not observed in standard 1D spectra of such systems.[10]

Summary of Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| N1-H | 10.5 - 13.0 | broad singlet | - | Typical for N-H in indazoles; solvent dependent. |

| H3 | ~8.15 | singlet | - | Slightly deshielded by meta chloro group. |

| H5 | ~7.30 | doublet | ³JH5-H6 ≈ 7.5 | Deshielded by ortho chloro group, weakly shielded by meta methyl group. |

| H6 | ~7.05 | doublet | ³JH5-H6 ≈ 7.5 | Shielded by ortho methyl group, weakly deshielded by meta chloro group. |

| C7-CH₃ | ~2.50 | singlet | - | Typical chemical shift for an aromatic methyl group. |

Visualizing the Predicted Couplings

The following diagram illustrates the molecular structure of this compound and the predicted through-bond coupling between the H5 and H6 protons.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Nmr Aromatic Proton Coupling | University of Pennsylvania - Edubirdie [edubirdie.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Illustrated Glossary of Organic Chemistry - Long range coupling [chem.ucla.edu]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-7-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Chloro-7-methyl-1H-indazole, a substituted aromatic heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2] Lacking readily available mass spectral data for this specific molecule, this paper synthesizes information from analogous structures and fundamental principles of mass spectrometry to predict its behavior under electron ionization (EI). We will explore expected fragmentation patterns, propose detailed fragmentation mechanisms, and outline a robust analytical workflow from sample preparation to data interpretation. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and metabolic profiling of novel indazole derivatives.

Introduction: The Significance of Indazole Scaffolds and the Need for Robust Analytical Methods

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules, including several FDA-approved drugs.[1] Its structural versatility allows for extensive functionalization, leading to a wide array of biological activities.[2][3] The introduction of substituents such as halogens and alkyl groups, as in this compound, can significantly modulate a compound's pharmacological properties.

Consequently, unambiguous structural confirmation is a critical step in the development of new indazole-based therapeutic agents. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for this purpose. It provides vital information on molecular weight and structural features through the analysis of fragmentation patterns.[4] Electron ionization (EI) is a common technique used in GC-MS, as it generates reproducible spectra that can be compared to spectral libraries.[5] This guide will focus on the predicted EI-MS analysis of this compound.

Predicted Mass Spectrum and Isotopic Profile

The first step in any mass spectrometry analysis is the identification of the molecular ion (M•+). For this compound (C₈H₇ClN₂), the nominal molecular weight is 166 g/mol . However, the presence of chlorine, with its two stable isotopes ³⁵Cl (75.77%) and ³⁷Cl (24.23%), results in a characteristic isotopic pattern for any chlorine-containing fragment.

The molecular ion region should exhibit two distinct peaks:

-

M•+ : The peak corresponding to the molecule containing ³⁵Cl.

-

[M+2]•+ : A peak two mass units higher, corresponding to the molecule containing ³⁷Cl.

The intensity of the [M+2]•+ peak will be approximately one-third that of the M•+ peak, a signature indicator of a single chlorine atom.[2]

Proposed Fragmentation Pathways under Electron Ionization

Electron ionization imparts significant energy into the molecule, leading to the formation of an energetically unstable molecular ion that undergoes fragmentation.[3][4] The resulting fragmentation pattern is a fingerprint of the molecule's structure. Based on the known fragmentation of aromatic, heterocyclic, and halogenated compounds, we can predict the primary fragmentation pathways for this compound.[6][7]

Aromatic heterocyclic compounds are known to produce stable molecular ions.[6] The primary fragmentation events for this compound are expected to involve the loss of the substituents on the benzene ring and cleavage of the pyrazole ring.

Key Predicted Fragmentation Steps:

-

Loss of a Chlorine Radical (Cl•): A common fragmentation pathway for chlorinated aromatic compounds is the homolytic cleavage of the C-Cl bond to lose a chlorine radical.[7] This would result in a fragment ion at m/z 131.

-

Loss of a Methyl Radical (•CH₃): The molecular ion can also lose the methyl group from the 7-position. This benzylic cleavage would lead to a fragment ion.

-

Loss of Hydrogen Cyanide (HCN): Heterocyclic aromatic compounds containing nitrogen, such as indazoles, commonly undergo ring cleavage with the elimination of a neutral molecule of HCN (27 Da).[8] This can occur from the molecular ion or from subsequent fragment ions.

-

Formation of a Tropylium-like Ion: The loss of a methyl radical can be followed by ring expansion to form a stable tropylium-like cation.

The proposed fragmentation pathway is visualized in the diagram below.

References

- 1. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 7. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. connectsci.au [connectsci.au]

The Privileged Scaffold: Unlocking Therapeutic Potential with 4-Chloro-7-methyl-1H-indazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Core in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets. A significant number of indazole-containing compounds have been successfully developed into approved drugs, particularly in the field of oncology, validating the therapeutic relevance of this heterocyclic core.[1][2][3] This guide focuses on a specific, yet underexplored, member of this family: 4-Chloro-7-methyl-1H-indazole . While direct biological data on this compound is scarce, its substitution pattern suggests its role as a valuable intermediate for the synthesis of next-generation targeted therapeutics. We will delve into the potential therapeutic targets of molecules derived from this scaffold, drawing insights from structurally related, clinically successful indazole-based drugs.

This compound: A Versatile Synthetic Intermediate

The strategic placement of the chloro and methyl groups on the indazole ring of this compound provides synthetic handles for further chemical modifications. The chlorine atom at the 4-position can participate in various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of derivative compounds. The methyl group at the 7-position can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions within a protein's binding pocket.

A general synthetic approach to substituted indazoles often begins with appropriately substituted anilines. For instance, a plausible route to this compound could start from 2-methyl-3-chloroaniline, which undergoes diazotization followed by cyclization.[4]

General Synthetic Workflow for Indazole Derivatives

Below is a generalized workflow for the synthesis and derivatization of indazole compounds, illustrating how a core intermediate like this compound can be elaborated into a library of potential drug candidates.

Caption: Generalized workflow for the synthesis and development of indazole-based drug candidates.

Potential Therapeutic Targets: Insights from Structurally Related Compounds

The true potential of this compound lies in the therapeutic targets that can be modulated by its derivatives. By examining the biological activities of approved drugs and clinical candidates that share a substituted indazole scaffold, we can identify promising avenues for research and development.

Protein Kinases: A Prominent Target Class

The indazole core is a hallmark of numerous protein kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a key driver of cancer and other diseases. The ATP-binding site of many kinases can be effectively targeted by small molecules, and the indazole scaffold has proven to be an excellent starting point for designing such inhibitors.

Axitinib and Pazopanib are two FDA-approved multi-kinase inhibitors with a central indazole core that potently inhibit VEGFRs, key mediators of angiogenesis.[5][6][7][8] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

-

Mechanism of Action: Axitinib and Pazopanib are ATP-competitive inhibitors that bind to the intracellular tyrosine kinase domain of VEGFRs. This blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately inhibiting tumor angiogenesis.

Derivatives of this compound could be designed to target the ATP-binding pocket of VEGFRs. The 4-chloro position offers a vector for introducing substituents that can interact with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Caption: Inhibition of the VEGFR signaling pathway by indazole-based kinase inhibitors.

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for cell cycle regulation, particularly during mitosis. Their overexpression is common in many cancers, making them attractive targets for anti-cancer drug development. Several indazole-based compounds have been identified as potent inhibitors of Aurora kinases.[9]

-

Therapeutic Rationale: Inhibition of Aurora kinases leads to defects in chromosome segregation and cytokinesis, ultimately inducing apoptosis in rapidly dividing cancer cells.

The 4-chloro and 7-methyl substituents on the target scaffold could be exploited to achieve isoform selectivity among the Aurora kinases, a key challenge in developing safe and effective inhibitors.

Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK)

The unfolded protein response (UPR) is a cellular stress response pathway that is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). PERK is a key sensor of ER stress and a critical component of the UPR. Chronic ER stress and PERK activation are implicated in various diseases, including cancer and neurodegenerative disorders.

GSK2606414 is a potent and selective PERK inhibitor with a 7-methyl-pyrrolo[2,3-d]pyrimidinyl core, which bears some resemblance to the 7-methyl-indazole scaffold.[10][11]

-

Mechanism of Action: GSK2606414 is an ATP-competitive inhibitor of PERK.[12] By inhibiting PERK, it prevents the phosphorylation of its downstream target, eIF2α, thereby modulating protein translation and the cellular response to ER stress.

This suggests that derivatives of this compound could be explored as PERK inhibitors for the treatment of diseases driven by ER stress.

HIV-1 Capsid Protein

Beyond oncology, the indazole scaffold has shown promise in antiviral therapies. A compelling example is the development of Lenacapavir , a first-in-class HIV-1 capsid inhibitor. A key intermediate in the synthesis of Lenacapavir is 7-Bromo-4-chloro-1H-indazol-3-amine , a compound structurally very similar to our topic molecule.[13][14]

-

Mechanism of Action: Lenacapavir disrupts the function of the HIV-1 capsid protein at multiple stages of the viral lifecycle, including nuclear import of the viral genome and the assembly of new virus particles.

The successful development of a potent antiviral agent from a 4-chloro-7-substituted indazole intermediate strongly supports the exploration of this compound derivatives for the development of novel anti-infective agents.

Experimental Protocols: A Framework for Target Validation

To assess the potential of novel derivatives of this compound against the aforementioned targets, a series of well-established in vitro assays can be employed.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for VEGFR or Aurora Kinase)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

-

Recombinant human kinase (e.g., VEGFR2, Aurora A)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions, recombinant kinase, and the specific substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell-Based Assay for PERK Inhibition

This protocol describes a method to assess the ability of a test compound to inhibit PERK activation in a cellular context.

Materials:

-

Human cell line (e.g., HEK293T)

-

ER stress-inducing agent (e.g., Thapsigargin)

-

Test compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

Antibodies for Western blotting (anti-phospho-eIF2α, anti-total-eIF2α, anti-β-actin)

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Induce ER stress by treating the cells with an ER stress-inducing agent for a short period (e.g., 30-60 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-eIF2α, total-eIF2α, and a loading control (e.g., β-actin).

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the level of eIF2α phosphorylation and assess the inhibitory effect of the compound.

Data Summary and Future Directions

While direct quantitative biological data for this compound is not yet available in the public domain, the following table summarizes the activity of key indazole-based drugs against their respective targets, providing a benchmark for future drug discovery efforts based on this scaffold.

| Drug/Compound | Target(s) | Key Biological Activity |

| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | IC50 values in the low nanomolar range for VEGFRs |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT, FGFR | IC50 values in the low to mid-nanomolar range for multiple kinases |

| GSK2606414 | PERK | IC50 of 0.4 nM |

| Lenacapavir | HIV-1 Capsid Protein | EC50 values in the picomolar to low nanomolar range |

The versatility of the indazole scaffold, coupled with the strategic substitution pattern of this compound, presents a compelling opportunity for the development of novel, targeted therapies. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation against a panel of therapeutically relevant targets, particularly protein kinases and viral proteins. Structure-based drug design, guided by the crystal structures of target proteins in complex with existing indazole-based inhibitors, will be instrumental in rationally designing next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. rroij.com [rroij.com]

- 9. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]

- 14. chemrxiv.org [chemrxiv.org]

The Ascendancy of 4-Chloro-7-methyl-1H-indazole: A Technical Guide to a Privileged Kinase Inhibitor Scaffold

Introduction: The Indazole Core and Its Strategic Importance in Kinase Inhibition

In the landscape of medicinal chemistry, particularly in the relentless pursuit of selective and potent kinase inhibitors, certain molecular frameworks consistently emerge as "privileged scaffolds." These structures possess the inherent ability to bind to conserved features of target families, providing a robust foundation for developing a multitude of therapeutic agents. The 1H-indazole ring system is a quintessential example of such a scaffold.[1] Its bicyclic aromatic structure, comprising a benzene ring fused to a pyrazole ring, offers a unique combination of rigidity, hydrogen bonding capabilities, and tunable electronic properties.[2]

The indazole core is a cornerstone of numerous clinically successful kinase inhibitors, including axitinib, linifanib, and pazopanib, which target a range of tyrosine and serine/threonine kinases implicated in cancer and other proliferative diseases.[1][2] The 1H-indazole moiety is particularly adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a conserved structural motif that is fundamental for inhibitor binding.[1]

This technical guide delves into a specific, strategically substituted indazole derivative: 4-chloro-7-methyl-1H-indazole . We will explore its synthesis, its mode of interaction with kinase targets, the nuanced roles of its chloro and methyl substituents, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their kinase inhibitor discovery programs.

Synthesis of the this compound Core

Proposed Synthetic Pathway

The synthesis proceeds via a two-step, one-pot reaction involving N-acetylation followed by diazotization and intramolecular cyclization.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Chloro-2,6-dimethylaniline

-

Potassium acetate (KOAc)

-

Chloroform (CHCl₃)

-

Acetic anhydride (Ac₂O)

-

Isopentyl nitrite

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Water (H₂O)

Procedure:

-

N-Acetylation:

-

To a round-bottomed flask equipped with a magnetic stirrer, add 3-chloro-2,6-dimethylaniline (1.0 eq), potassium acetate (1.2 eq), and chloroform.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetic anhydride (3.0 eq) dropwise to the cooled and stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

-

Diazotization and Cyclization:

-

Heat the reaction mixture to 60°C.

-

Add isopentyl nitrite (2.0 eq) and stir the reaction at 60°C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Hydrolysis and Work-up:

-

Once the reaction is complete, cool the mixture to 0°C and add water and THF.

-

Add lithium hydroxide (7.0 eq) and stir at 0°C for 3 hours to hydrolyze the acetyl group.

-

Add additional water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure compound.

-

Mechanism of Action and Kinase Binding Interactions

The this compound scaffold is designed to function as an ATP-competitive inhibitor. It achieves this by occupying the ATP-binding site of the kinase and forming key interactions that prevent the binding of the natural substrate, ATP.

The Indazole Hinge-Binding Motif

The nitrogen atoms of the pyrazole ring are crucial for the inhibitory activity of the indazole scaffold. The N1-H acts as a hydrogen bond donor, while the N2 atom acts as a hydrogen bond acceptor. This arrangement allows the indazole ring to form two critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, effectively anchoring the inhibitor in the active site.[5]

Caption: General binding mode of the indazole scaffold in a kinase active site.

The Strategic Roles of the 4-Chloro and 7-Methyl Substituents

The substituents on the indazole ring are not mere decorations; they play crucial roles in fine-tuning the inhibitor's properties.

-

4-Chloro Group: The chlorine atom at the 4-position is strategically placed to interact with the "selectivity pocket" of the kinase, which is adjacent to the gatekeeper residue. The nature of the gatekeeper residue varies among different kinases, and the interaction of the 4-chloro group with this region can significantly influence the inhibitor's selectivity profile. The electron-withdrawing nature of chlorine can also modulate the electronic properties of the indazole ring, potentially affecting its binding affinity.

-

7-Methyl Group: The methyl group at the 7-position is positioned to project into a hydrophobic region of the ATP-binding site.[6] This hydrophobic interaction can enhance the binding affinity of the inhibitor. Furthermore, the presence of the 7-methyl group can sterically influence the binding of the inhibitor, potentially forcing it into a conformation that is more favorable for binding to the target kinase and less favorable for off-target kinases, thereby improving selectivity.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on the this compound scaffold are limited, we can extrapolate from the vast body of research on other indazole-based kinase inhibitors to predict how modifications might affect activity.[2]

| Position of Substitution | Type of Substituent | Predicted Effect on Potency | Predicted Effect on Selectivity | Rationale |

| N1 | Small alkyl groups | Generally tolerated or may increase potency | Can be modulated | N1 substitution can be used to probe for additional interactions or to block metabolism. |

| C3 | Aromatic or heteroaromatic rings | Often crucial for potency | Highly dependent on the substituent | This position is typically used to extend the molecule into other regions of the ATP-binding site, often targeting the solvent-exposed region. |

| C5 | Small, polar groups (e.g., amides, sulfonamides) | Can significantly increase potency | Can be improved | This position often points towards the solvent-exposed region, and introducing polar groups can improve solubility and form additional hydrogen bonds.[2] |

| C6 | Small alkyl or halogen groups | May increase potency | Can be modulated | Substitutions at this position can influence the overall shape and electronic properties of the scaffold. |

Experimental Protocols for Inhibitor Evaluation

The following protocols provide a framework for the initial in vitro and cell-based evaluation of novel kinase inhibitors derived from the this compound scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration.

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

-

Target kinase

-

Kinase substrate (peptide or protein)

-

ATP

-

This compound derivative (test inhibitor)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

-

Kinase Reaction Setup:

-

In a 96-well plate, add the serially diluted inhibitor or DMSO (vehicle control).

-

Add the target kinase to each well.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

-

Initiate Kinase Reaction:

-

Add a mixture of the kinase substrate and ATP to each well to start the reaction.

-

Incubate at 30°C for 60 minutes (or an empirically determined optimal time).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase within a cellular context.

Caption: Workflow for a cell-based phosphorylation assay via Western Blot.

Materials:

-

Cancer cell line known to have an activated signaling pathway involving the target kinase

-

Cell culture medium and supplements

-

Test inhibitor

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the phosphorylated substrate, total substrate, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor for a predetermined amount of time (e.g., 2-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Wash the membrane and add a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation relative to the total substrate and loading control.

-

Pharmacokinetic Considerations

A significant advantage of the indazole scaffold is its potential to overcome some of the pharmacokinetic liabilities of other common kinase inhibitor motifs. For instance, indazoles have been successfully employed as bioisosteres for phenols, which are often susceptible to phase II metabolism (glucuronidation), leading to rapid clearance and poor oral bioavailability. The indazole ring is generally more metabolically stable, which can lead to improved pharmacokinetic profiles.

When developing inhibitors based on the this compound scaffold, it is crucial to consider factors such as:

-

Metabolic Stability: Assess the stability of the compound in liver microsomes or hepatocytes to identify potential metabolic soft spots.

-

Solubility: Ensure adequate aqueous solubility for oral absorption and formulation.

-

Permeability: Evaluate the compound's ability to cross cell membranes, which is essential for reaching its intracellular target.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its inherent ability to bind to the conserved hinge region of kinases, combined with the strategic placement of the 4-chloro and 7-methyl groups for enhancing potency and selectivity, makes it a valuable tool in the medicinal chemist's arsenal.

Future work in this area should focus on:

-

Exploring Diverse Substitutions: Systematically exploring a wide range of substituents at the C3 and C5 positions to target specific kinases of interest.

-

Kinome-wide Selectivity Profiling: Comprehensive screening of optimized compounds against a broad panel of kinases to fully characterize their selectivity profiles and identify potential off-target effects.

-

In Vivo Efficacy Studies: Advancing potent and selective compounds into preclinical animal models to evaluate their anti-tumor efficacy and pharmacokinetic properties.

By leveraging the principles of structure-based drug design and a thorough understanding of the SAR of the indazole scaffold, the this compound core can be exploited to generate the next generation of targeted kinase inhibitors for the treatment of cancer and other diseases.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

In Silico Modeling of 4-Chloro-7-methyl-1H-indazole Binding to PIM1 Kinase: A Technical Guide

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of the binding of 4-Chloro-7-methyl-1H-indazole to its putative target, the PIM1 kinase. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles. We will delve into the rationale behind key methodological choices, ensuring a robust and reproducible workflow from initial protein preparation to advanced binding free energy calculations.

Introduction: The Therapeutic Potential of Indazoles and PIM1 Kinase

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties.[1][2][3] Many indazole derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[4][5]

PIM1 kinase, a serine/threonine kinase, is a key player in cell survival, proliferation, and apoptosis.[6] Its overexpression is implicated in various hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[6][7] Given the established role of indazoles as kinase inhibitors, this guide will use PIM1 kinase as the designated target for modeling the binding of this compound. While direct experimental evidence for this specific interaction may be nascent, the principles and workflows detailed herein provide a robust framework for investigating the binding of novel indazole derivatives to PIM1 and other kinases.

This guide will systematically cover the following key stages of in silico analysis:

-

Target Selection and Preparation: Identifying and preparing a suitable PIM1 kinase structure for docking and simulation.

-

Ligand Preparation: Generating a 3D conformation of this compound and assigning appropriate parameters.

-

Molecular Docking: Predicting the binding pose of the ligand within the PIM1 active site.

-

Molecular Dynamics (MD) Simulations: Assessing the stability of the protein-ligand complex and exploring its dynamic behavior.

-

Binding Free Energy Calculations: Quantifying the strength of the interaction between the ligand and the protein.

The Computational Workflow: A Step-by-Step Guide

The following sections provide a detailed, step-by-step methodology for the in silico modeling of this compound binding to PIM1 kinase.

Part 1: Target and Ligand Preparation

A crucial first step in any structure-based drug design project is the careful preparation of both the protein target and the small molecule ligand. This ensures that the starting structures are as accurate and realistic as possible, which directly impacts the quality of subsequent calculations.

Rationale: The choice of the protein crystal structure is critical. A high-resolution structure with a bound ligand similar to the one being studied can provide a more reliable starting point for docking and simulation.

Protocol:

-

Structure Retrieval: Download the crystal structure of human PIM1 kinase from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 4A7C , which is a 2.30 Å resolution structure of PIM1 in complex with an inhibitor.[8] Other suitable structures include 1XWS, 1YXU, and 4JX3.[6][9][10]

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is typically done using molecular visualization software such as PyMOL or VMD.

-

Handling Missing Residues and Atoms: Inspect the protein for any missing residues or atoms in the side chains. These can be modeled in using tools like the SWISS-MODEL server or the protein preparation wizard in Schrödinger's Maestro.

-

Protonation: Add hydrogen atoms to the protein structure. The protonation state of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4) is critical for accurate electrostatics. This can be performed using tools like H++ or the Protein Preparation Wizard in Maestro.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps. This is often done using a molecular mechanics force field like AMBER or CHARMM.[11]

Rationale: The 3D conformation and charge distribution of the ligand are essential for accurate docking and simulation.

Protocol:

-

2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch. Convert this 2D structure to a 3D conformation using a program like Open Babel.

-

Energy Minimization: Perform a geometry optimization of the 3D ligand structure using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., GAFF). This ensures a low-energy, stable conformation.

-

Charge Assignment: Assign partial atomic charges to the ligand atoms. The RESP (Restrained Electrostatic Potential) or AM1-BCC charge models are commonly used and are compatible with the AMBER force fields.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein target.

Rationale: Docking provides a static snapshot of the likely binding mode, which serves as the starting point for more rigorous and computationally expensive simulations.

Protocol:

-

Grid Generation: Define the binding site on the PIM1 kinase. This is typically a cubic box centered on the active site, which can be identified from the position of the co-crystallized ligand in the original PDB structure. The grid defines the space where the docking algorithm will search for favorable ligand poses.

-

Docking Algorithm: Use a docking program such as AutoDock Vina, GOLD, or Glide to dock the prepared this compound into the defined grid on the PIM1 structure.[12][13] These programs use different search algorithms and scoring functions to predict the binding poses.

-

Pose Analysis: Analyze the top-scoring docking poses. The best pose is typically selected based on a combination of the docking score and visual inspection of the interactions with key active site residues. Favorable interactions include hydrogen bonds, hydrophobic contacts, and pi-stacking.

Workflow Diagram: Molecular Docking

Caption: Molecular docking workflow from preparation to pose analysis.

Part 3: Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of its conformational landscape over time.

Rationale: While docking provides a static picture, MD simulations account for the flexibility of both the protein and the ligand, offering a more realistic representation of the binding event.

Protocol:

-

System Solvation: Place the docked protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P).

-

Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).